2-(2-nitrophenoxy)Ethanamine
Overview
Description
“2-(2-nitrophenoxy)Ethanamine” is also known as “2-Aminoethyl 2-nitrophenyl ether” or "1-(2-Aminoethoxy)-2-nitrobenzene" . It’s a chemical compound with the molecular formula C8H10N2O3 .
Molecular Structure Analysis
The molecular structure of “2-(2-nitrophenoxy)Ethanamine” consists of an ethanamine (C2H7N) group attached to a nitrophenoxy (C6H3NO3) group . The InChI code for this compound is 1S/C8H10N2O3.ClH/c9-5-6-13-8-4-2-1-3-7 (8)10 (11)12;/h1-4H,5-6,9H2;1H .Scientific Research Applications
Novel Synthetic Routes
2-(2-nitrophenoxy)Ethanamine plays a crucial role as an intermediate in the synthesis of various compounds. A novel method for synthesizing 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, a key intermediate of Silodosin (used for treating benign prostatic hyperplasia), utilizes 2-nitrochlorobenzene as a starting material. This method is noted for its convenience and economic feasibility (Luo et al., 2008).
Preparation for Enriched Derivatives
The preparation of enriched N-methyl-2-(4-nitrophenoxy)-ethanamine hydrochlorides and their derivatives demonstrates the flexibility of 2-(2-nitrophenoxy)Ethanamine in creating enriched compounds. These compounds find utility in various research applications, particularly in studies requiring isotopically labeled substances (Yilmaz & Shine, 1988).
Agricultural Applications
Interestingly, derivatives of 2-(2-nitrophenoxy)Ethanamine have been used in agriculture. For instance, 2-(p-Nitrophenoxy)-triethylamine and its analogues, synthesized from chloro 2 (p-nitrophenoxy) ethane, have shown the potential to accelerate growth and improve the output of rice (Rui, 2002).
Antimicrobial and Antidiabetic Studies
2-(2-methoxyphenoxy)Ethanamine, a related compound, has been utilized in the synthesis of Schiff bases with applications in antimicrobial and antidiabetic studies. This underscores the versatility of 2-(2-nitrophenoxy)Ethanamine and its derivatives in synthesizing compounds with significant biomedical applications (G et al., 2023).
Synthesis and Characterization
Various synthesis methods have been developed for 2-(p-nitrophenoxy)ethylamine and its derivatives, demonstrating the chemical versatility of this compound. These methods are crucial for producing specific compounds required for research in various fields, from pharmacology to material science (Knipe et al., 1977).
Metabolism Studies
The study of metabolism of compounds like 25I-NBOMe and 25I-NBOH, which are structurally related to 2-(2-nitrophenoxy)Ethanamine, provides insights into the biochemical pathways and potential interactions of these compounds. This research is critical for understanding the safety and efficacy of new drugs (Nielsen et al., 2017).
Safety And Hazards
While specific safety data for “2-(2-nitrophenoxy)Ethanamine” is not widely available, general precautions should be taken while handling this compound. This includes avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound . If swallowed, immediate medical assistance should be sought .
properties
IUPAC Name |
2-(2-nitrophenoxy)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c9-5-6-13-8-4-2-1-3-7(8)10(11)12/h1-4H,5-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGXRSWZKCEKMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542272 | |
Record name | 2-(2-Nitrophenoxy)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40542272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-nitrophenoxy)Ethanamine | |
CAS RN |
74443-42-8 | |
Record name | 2-(2-Nitrophenoxy)ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74443-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Nitrophenoxy)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40542272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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